molecular formula C28H14N2O5 B3366155 6,15-Dihydrohydroxyanthrazine-5,9,14,18-tetrone CAS No. 1324-28-3

6,15-Dihydrohydroxyanthrazine-5,9,14,18-tetrone

Cat. No.: B3366155
CAS No.: 1324-28-3
M. Wt: 458.4 g/mol
InChI Key: DQIWJQPEXWBRHB-UHFFFAOYSA-N
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Description

6,15-Dihydrohydroxyanthrazine-5,9,14,18-tetrone is an organic compound with the molecular formula C28H14N2O5. It is known for its complex structure and significant applications in various scientific fields. The compound is characterized by its high molecular weight and unique chemical properties, making it a subject of interest in both academic and industrial research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,15-Dihydrohydroxyanthrazine-5,9,14,18-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate naphthalene derivatives under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and is conducted at elevated temperatures to ensure complete cyclization .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high yield .

Chemical Reactions Analysis

Types of Reactions: 6,15-Dihydrohydroxyanthrazine-5,9,14,18-tetrone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthrazine compounds .

Scientific Research Applications

6,15-Dihydrohydroxyanthrazine-5,9,14,18-tetrone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,15-Dihydrohydroxyanthrazine-5,9,14,18-tetrone involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with various enzymes, inhibiting their activity and affecting cellular metabolism .

Comparison with Similar Compounds

  • 6,15-Dihydroanthrazine-5,9,14,18-tetrone
  • 6,15-Dihydro-8,17-dihydroxyanthrazine-5,9,14,18-tetrone
  • 6,15-Dihydro-5,9,14,18-anthrazinetetrone

Comparison: Compared to these similar compounds, 6,15-Dihydrohydroxyanthrazine-5,9,14,18-tetrone is unique due to its additional hydroxy group, which significantly alters its chemical reactivity and biological activity. This makes it more versatile in various applications, particularly in medicinal chemistry and industrial processes .

Properties

IUPAC Name

10-hydroxy-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(18),2,4(13),6(11),7,9,14,16,19(28),21,23,25,29-tridecaene-5,12,20,27-tetrone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H12N2O5/c31-19-7-3-6-14-20(19)27(34)16-9-11-18-24(22(16)28(14)35)30-17-10-8-15-21(23(17)29-18)26(33)13-5-2-1-4-12(13)25(15)32/h1-11,31H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBADHCOZRBQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)N=C5C(=N4)C=CC6=C5C(=O)C7=C(C6=O)C(=CC=C7)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40927661
Record name 1-Hydroxydinaphtho[2,3-a:2',3'-h]phenazine-5,9,14,18-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40927661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1324-28-3
Record name 5,9,14,18-Anthrazinetetrone, 6,15-dihydrohydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Hydroxydinaphtho[2,3-a:2',3'-h]phenazine-5,9,14,18-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40927661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,15-dihydrohydroxyanthrazine-5,9,14,18-tetrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.973
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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